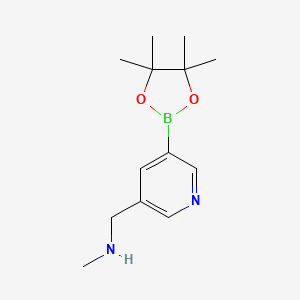![molecular formula C12H10O4S B1398782 Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester CAS No. 850074-43-0](/img/structure/B1398782.png)
Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester
Vue d'ensemble
Description
Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Applications De Recherche Scientifique
1. Structural Analysis and Molecular Modeling
Benzo[b]thiophene derivatives, including those similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been studied for their unique packing structures influenced by intermolecular forces and functional group effects. These compounds exhibit variations in torsion angles attributed to π−π interactions between aromatic rings, which are significant in understanding their solid-state structures (Bettencourt‐Dias et al., 2005).
2. Photovoltaic and Electrochemical Applications
- Benzo[b]thiophene derivatives have been employed in organic photovoltaic devices. Their presence in the benzo[b]thiophene series enhances yields and lowers heating times in palladium-catalysed amination reactions, indicating their potential in improving solar cell efficiencies (Queiroz et al., 2004).
- They are also used in synthesizing fluorescent compounds for amino acids determination, suggesting their applicability in biochemical analysis (El‐Borai & Rizk, 2009).
- Additionally, these compounds have shown promising results in enhancing the performance and stability of organic bulk heterojunction solar cells (Chen et al., 2014).
3. Synthesis and Transformations in Organic Chemistry
- The synthesis and transformations of thiophene derivatives, similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been explored for generating various organic compounds. These processes have led to the creation of new compounds with potential applications in medicinal chemistry and materials science (El-Ahl et al., 2003).
Mécanisme D'action
Mode of Action
The exact mode of action of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is currently unknown due to the lack of specific studies on this compound. It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in ethanol, acetone, and chloroform, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester. Additionally, the compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
Propriétés
IUPAC Name |
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-16-12(15)10-5-7-3-4-8(11(13)14)6-9(7)17-10/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGXHYTXEBBFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)




![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)



![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)